4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid
Overview
Description
4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid is an organic compound with the molecular formula C13H18O3 It is characterized by the presence of a methoxy group, two methyl groups, and a butyric acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid typically involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with a suitable reagent to introduce the butyric acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to form the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the overall production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2,5-dimethylphenylboronic acid: Shares a similar phenyl ring structure with methoxy and methyl groups.
4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid: Similar structure but lacks the oxo group.
Uniqueness
4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid is unique due to the presence of both a methoxy group and an oxo group on the phenyl ring, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
4-(4-methoxy-2,5-dimethylphenyl)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8-7-12(17-3)9(2)6-10(8)11(14)4-5-13(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIITSKFNJDVGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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